![molecular formula C12H11N3O2S B2888445 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448030-37-2](/img/structure/B2888445.png)

6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

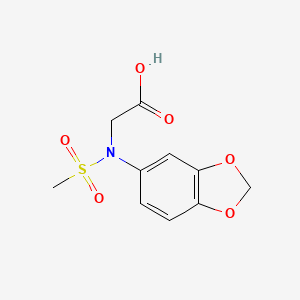

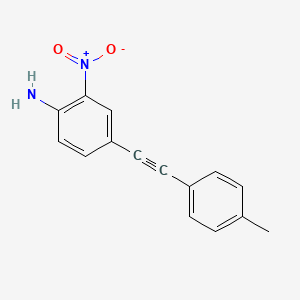

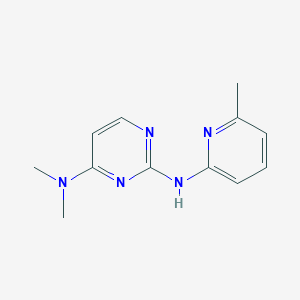

The compound “6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine” is a type of pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .

Synthesis Analysis

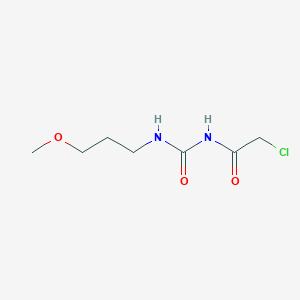

The synthesis of similar pyrimidine derivatives has been reported in the literature. One such method involves a one-pot, three-component condensation reaction between (phenylsulfonyl)acetonitrile, aromatic aldehydes, and 6-aminouracil . This reaction involves a domino Knoevenagel condensation/Michael addition, and cyclization cascade .Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been studied using computational tools . These studies provide insights into the molecular and electronic behavior of these compounds .Chemical Reactions Analysis

Pyrimidine derivatives have been synthesized using various approaches, including multi-component reactions (MCRs) green synthesis routes . These reactions often involve the combination of three or more compounds to synthesize a product with the properties of all the material .Physical and Chemical Properties Analysis

While specific physical and chemical properties of “this compound” were not found, pyrimidines in general are known for their diverse biological potential .Wissenschaftliche Forschungsanwendungen

Inhibitory Potential and Antitumor Activities

- Dihydrofolate Reductase Inhibition and Antitumor Agents : Derivatives of pyrrolo[2,3-d]pyrimidines, including those similar to the 6-(phenylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine structure, have been synthesized as potential inhibitors of dihydrofolate reductase. These compounds exhibit selective inhibition and show promise as antitumor agents due to their growth-inhibitory properties against various tumor cell lines in vitro. The synthesis approach involves various electron-donating and withdrawing substituents on the phenylsulfonyl ring to explore the structure-activity relationship Gangjee et al., 2005.

Synthesis and Antimicrobial Evaluation

- Novel Pyrazolopyrimidines with Antimicrobial Activity : Research has also focused on synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives incorporating phenylsulfonyl groups, demonstrating significant antimicrobial activities. These studies highlight the compound's role in developing new antimicrobial agents Alsaedi et al., 2019.

Chemical Synthesis and Characterization

- Synthesis of Substituted Tricyclic Compounds : The compound serves as a precursor in the synthesis of tricyclic compounds, such as tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidines, which have shown significant antibacterial and antifungal activities. This research underscores the compound's utility in synthesizing new chemical entities with potential biological applications Mittal et al., 2011.

Material Science Applications

- High Affinity Folate Receptor-Specific Inhibitors : In material science, derivatives of pyrrolo[2,3-d]pyrimidines have been investigated for their selective inhibition of folate receptors, showcasing their potential in the development of targeted therapies and the synthesis of compounds with specific receptor affinities. This research points to the versatility of the compound in creating materials with precise biological interactions Wang et al., 2011.

Wirkmechanismus

Target of Action

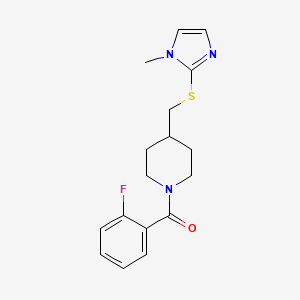

The primary targets of 6-(benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine are protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Mode of Action

This compound exerts its anticancer potential through different action mechanisms. One of these mechanisms is the inhibition of protein kinases . By inhibiting these enzymes, the compound can control cell growth, differentiation, migration, and metabolism .

Biochemical Pathways

The compound affects the pathways related to cell growth, differentiation, migration, and metabolism. By inhibiting protein kinases, it disrupts the normal functioning of these pathways, leading to the suppression of cancer cell growth .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of protein kinases, which leads to the suppression of cell growth, differentiation, migration, and metabolism . This results in the inhibition of cancer cell growth .

Zukünftige Richtungen

Pyrimidine and its fused derivatives have received much interest due to their diverse biological potential . They are considered as bioisosteres with purines and consequently many pyrimidine and fused pyrimidine derivatives have shown promising anticancer activity . This suggests that there is potential for future research and development of new pyrimidines as anti-inflammatory and anticancer agents .

Biochemische Analyse

Biochemical Properties

6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a pyrimidine derivative . Pyrimidine and its derivatives have been shown to possess diverse biological potential, including anticancer activity . These compounds exert their effects through different action mechanisms, one of which is inhibiting protein kinases, essential enzymes for controlling cell growth, differentiation, migration, and metabolism .

Cellular Effects

Pyrimidine derivatives have been shown to have significant effects on various types of cells and cellular processes . For instance, they can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

These may include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine at different dosages in animal models have not been extensively studied. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

6-(Benzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is likely involved in pyrimidine metabolism, a pathway that is conserved in all living organisms and necessary to maintain cellular fundamental functions . This could also include any effects on metabolic flux or metabolite levels .

Eigenschaften

IUPAC Name |

6-(benzenesulfonyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-18(17,11-4-2-1-3-5-11)15-7-10-6-13-9-14-12(10)8-15/h1-6,9H,7-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTLYOMHZRBDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-methoxy-5-methylphenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888371.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2888372.png)

![N-(imidazo[1,2-a]pyridin-2-ylmethyl)-1-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2888373.png)

![(R)-(2,4-Dimethoxy-phenyl)-[(9H-fluoren-9-ylmethoxycarbonylamino)]-acetic acid](/img/structure/B2888376.png)

![7-Chloro-2-[(ethylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride](/img/structure/B2888377.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2888380.png)

![Methyl 2-(3-amino-6-methylthieno[2,3-b]pyridine-2-carboxamido)benzoate](/img/structure/B2888382.png)